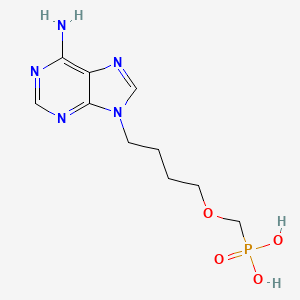

9-(4-(Phosphonomethoxy)butyl)adenine

説明

特性

分子式 |

C10H16N5O4P |

|---|---|

分子量 |

301.24 g/mol |

IUPAC名 |

4-(6-aminopurin-9-yl)butoxymethylphosphonic acid |

InChI |

InChI=1S/C10H16N5O4P/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-2-4-19-7-20(16,17)18/h5-6H,1-4,7H2,(H2,11,12,13)(H2,16,17,18) |

InChIキー |

FGSXDBQWHXPDSQ-UHFFFAOYSA-N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCOCP(=O)(O)O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Variations and Antiviral Targets

The antiviral activity of ANPs is highly dependent on their alkyl chain length, substituents, and stereochemistry. Below is a comparative analysis of key analogs:

Pharmacokinetic and Bioavailability Profiles

- PMEA : Low oral bioavailability due to its polar phosphonate group. Bis(pivaloyloxymethyl) prodrugs (e.g., adefovir dipivoxil) increase lipophilicity, enabling cellular uptake .

- PMPA: Prodrugs like tenofovir disoproxil fumarate (TDF) achieve >90% intracellular conversion to the active diphosphate form, with prolonged half-life in plasma .

- HPMPA : The 3-hydroxyl group facilitates passive diffusion into cells, reducing dependence on prodrug formulations .

Mechanisms of Action and Resistance

- PMEA : Incorporated into viral DNA, causing chain termination. Resistance arises via mutations in HBV DNA polymerase (rtN236T) .

- PMPA : Binds competitively to HIV reverse transcriptase. Resistance requires multiple mutations (e.g., K65R in HIV) .

- HPMPA : Inhibits herpesvirus polymerases through selective binding to the active site. Resistance is rare due to high genetic barrier .

Metal-Ion Binding and Stability

PMEA and its analogs exhibit metal-ion-binding properties, forming stable complexes with Mg²⁺ and Cu²⁺. These interactions modulate their pharmacokinetic stability and enzymatic inhibition. For example, 9-[2-(2-phosphonoethoxy)ethyl]adenine (PEEA), a PMEA analog, forms isomeric equilibria in solution, affecting its bioavailability .

Research Findings and Clinical Relevance

Anti-HBV Activity

- PMEA bis(L-amino acid) ester prodrugs show enhanced anti-HBV activity (EC₅₀ = 0.1–1 μM) due to increased hydrophobicity and cell membrane permeability .

- PMPA-based therapies (e.g., tenofovir) are first-line treatments for chronic HBV, achieving viral suppression in >95% of patients .

Anti-HIV and Antiretroviral Use

- PMPA (tenofovir) is a cornerstone of HIV pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART), with a 90% reduction in transmission risk .

Broad-Spectrum Antiviral Potential

- HPMPA demonstrates activity against schistosomiasis in murine models, reducing worm burden by 80–90% .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。